3-(Difluoromethoxy)benzoic acid is an organic compound classified as an aromatic carboxylic acid. Its molecular formula is , and it has a molecular weight of 188.13 g/mol. This compound is characterized by the presence of a difluoromethoxy group attached to the benzene ring, specifically at the meta position relative to the carboxylic acid functional group. The compound is identified by its CAS number 4837-19-8 and can be found in various chemical databases, including PubChem (CID: 842614) and MDL (MFCD00236224) .
3-(Difluoromethoxy)benzoic acid is sourced from chemical suppliers such as Thermo Fisher Scientific, which offers it with a purity of 97% . It falls under the category of halogenated aromatic compounds, which are important in synthetic organic chemistry due to their unique reactivity and applications in pharmaceuticals and agrochemicals.
The synthesis of 3-(difluoromethoxy)benzoic acid can be achieved through several methods, primarily involving the introduction of the difluoromethoxy group onto a benzoic acid framework. A common approach includes:
For example, one synthetic route involves the reaction of a benzoic acid derivative with a difluoromethylating agent in the presence of a base, facilitating nucleophilic substitution at the aromatic ring . The reaction conditions must be carefully controlled to avoid overreaction or degradation of sensitive functional groups.
The structure of 3-(difluoromethoxy)benzoic acid features:
The SMILES representation for this compound is C1=CC(=CC(=C1)OC(F)F)C(=O)O
, illustrating its connectivity .
3-(Difluoromethoxy)benzoic acid can undergo various chemical reactions typical for carboxylic acids and aromatic compounds:
For instance, esterification can be achieved by reacting 3-(difluoromethoxy)benzoic acid with an alcohol in the presence of an acid catalyst, leading to the formation of corresponding esters .
The mechanism of action for 3-(difluoromethoxy)benzoic acid primarily relates to its role as a precursor in pharmaceutical synthesis. For example, it serves as an intermediate in synthesizing compounds targeting phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways related to inflammation and respiratory diseases .
In studies involving this compound, it has been shown to modulate pathways associated with pulmonary fibrosis, indicating its potential therapeutic applications .
3-(Difluoromethoxy)benzoic acid finds applications primarily in scientific research and medicinal chemistry:
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.:
CAS No.: 7170-05-0